

# in vitro models for (S)-Azelastine antiviral activity screening

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: (S)-Azelastine

CAS No.: 143228-85-7

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## In Vitro Models for Antiviral Screening

The table below summarizes the primary cell-based and tissue models used for screening azelastine's antiviral activity.

Virus Tested	In Vitro Model	Key Experimental Findings	Reference Compound
<b>SARS-CoV-2</b> (D614G, Alpha, Beta, Delta, Omicron variants) [1] [2]	Vero E6 cells; Vero cells stably overexpressing human TMPRSS2 and ACE2 [1] [2]	Reduced viral copy number and virus-induced cytopathic effect; EC <sub>50</sub> : <b>2.2 - 6.5 μM</b> [2]. Comparable potency against all tested variants [1].	Azelastine HCl (Sigma-Aldrich); diluted commercial nasal spray (Pollival) [1] [2]
<b>Human Coronavirus 229E</b> (HCoV-229E) [1]	MRC-5 human lung fibroblast cells [1]	Inhibition of viral replication, assessed via reduction in viral genome copies in supernatant [1].	Azelastine HCl (Sigma-Aldrich) [1]
<b>Respiratory Syncytial Virus A</b> (RSV A) [1]	HEp-2 cells [1]	Inhibition of viral replication in both prophylactic and therapeutic settings [1].	Azelastine HCl (Sigma-Aldrich) [1]

Virus Tested	In Vitro Model	Key Experimental Findings	Reference Compound
Influenza A (H1N1) & SARS-CoV-2 [1]	Human 3D Nasal Tissue Model (MucilAir, Epithelix) [1]	Protection of tissue integrity and function; significant reduction in viral load post-infection [1].	Azelastine HCl (Sigma-Aldrich); commercial nasal spray (Pollival) [1]

## Detailed Experimental Protocols

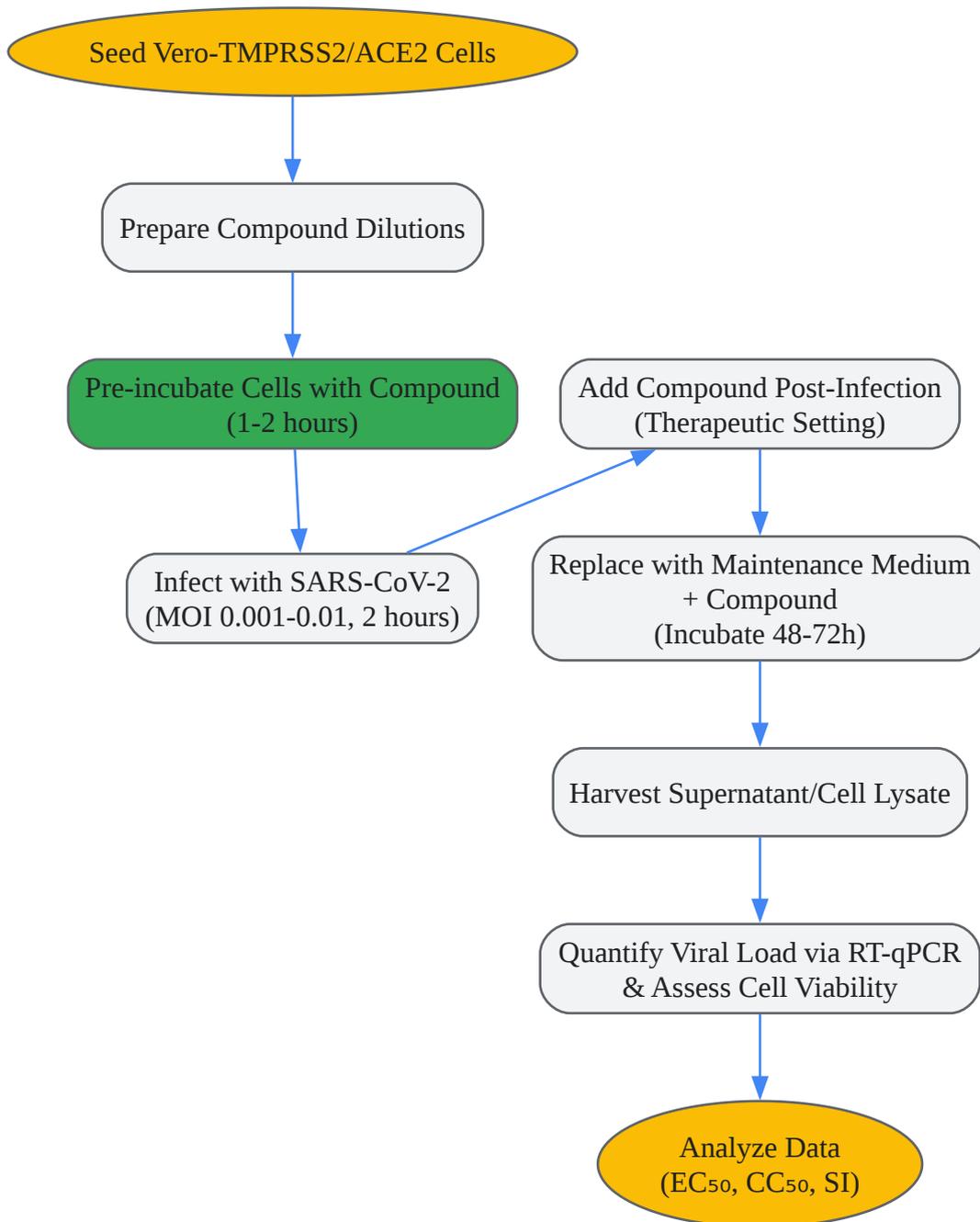
Here are detailed methodologies for key experiments, which you can adapt for your antiviral screening.

### Protocol 1: Antiviral Assay in Vero-TMPRSS2/ACE2 Cells against SARS-CoV-2

This protocol is suitable for testing compounds against multiple SARS-CoV-2 variants of concern [1] [2].

- **1. Cell Culture:** Maintain Vero cells stably overexpressing human TMPRSS2 and ACE2 in DMEM supplemented with 2% FBS at 37°C and 5% CO<sub>2</sub> [1].
- **2. Compound Preparation:** Prepare a stock solution of azelastine hydrochloride in DMSO. For testing the commercial nasal spray, use the product directly or diluted in culture medium [1] [2].
- **3. Infection and Treatment:**
  - **Prophylactic Setting:** Pre-incubate cells with the test compound for 1-2 hours prior to virus infection [1].
  - **Therapeutic Setting:** Add the test compound immediately after virus adsorption [2].
  - Infect cells with SARS-CoV-2 at a low multiplicity of infection (MOI, e.g., 0.001-0.01) in infection medium for 2 hours [1].
- **4. Post-Infection Incubation:** Remove the virus inoculum and replace with fresh maintenance medium containing the same concentration of the test compound.
- **5. Incubation and Harvest:** Incubate cells for 48-72 hours post-infection. Collect cell culture supernatant or cell lysates for viral load quantification.
- **6. Outcome Measurement:**
  - **Viral Load Quantification:** Extract RNA and perform RT-qPCR targeting the SARS-CoV-2 E gene or ORF1a/b gene. Use a standard curve to determine viral genome copy numbers [1] [3].
  - **Cell Viability:** Use a standard assay (e.g., CellTiter-Glo) to assess compound cytotoxicity and calculate the selective index (SI) [2].

The following diagram illustrates the experimental workflow for screening in Vero cells.



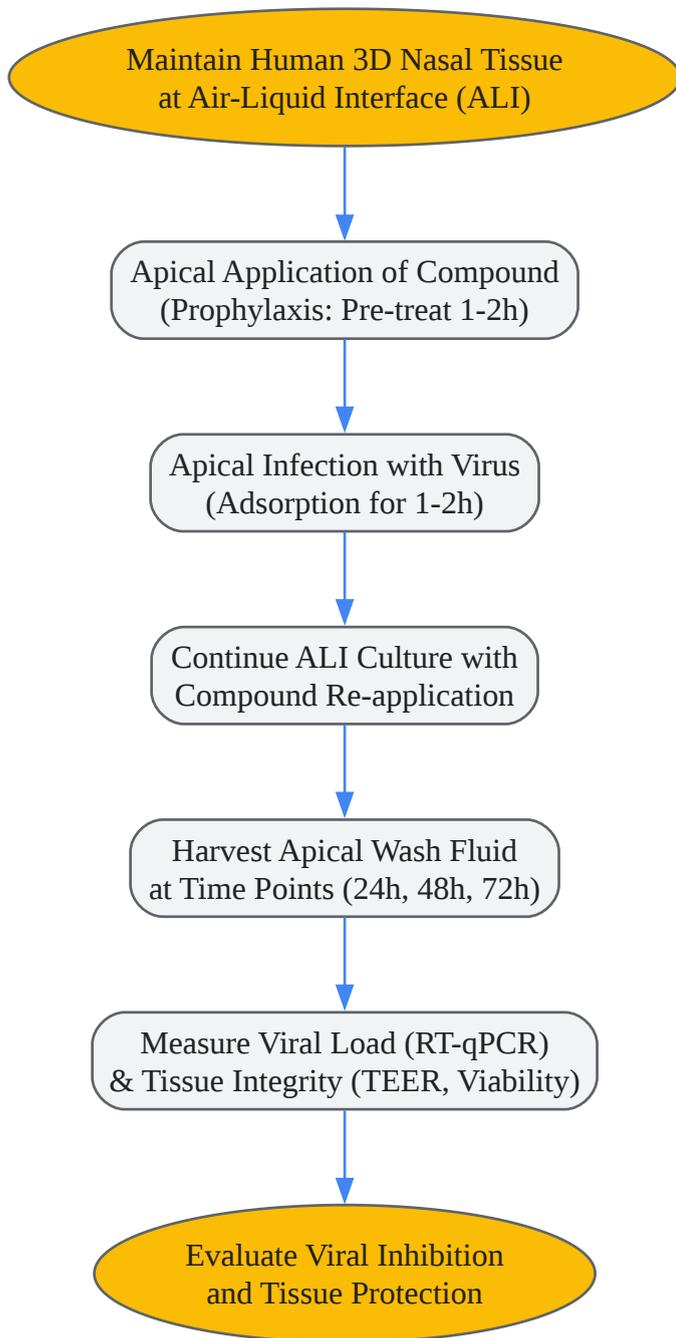
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## Protocol 2: Antiviral Assay in a Human 3D Nasal Tissue Model

This protocol uses a more physiologically relevant model to study viral infection and compound efficacy at the primary site of infection [1].

- **1. Tissue Model Preparation:** Acquire human 3D nasal tissue models (e.g., MucilAir from Epithelix). Maintain the tissues at the air-liquid interface (ALI) according to the manufacturer's instructions in proprietary medium at 37°C and 5% CO<sub>2</sub> [1].
- **2. Compound Application:** Apply the test compound (e.g., azelastine HCl or nasal spray formulation diluted in culture medium) to the **apical side** of the tissue. For prophylaxis, pre-treat tissues for 1-2 hours before infection [1].
- **3. Virus Infection:** Apically inoculate the tissues with the virus of interest (e.g., SARS-CoV-2, Influenza A H1N1) at the desired titer in a small volume. Allow adsorption for 1-2 hours [1].
- **4. Post-Infection Incubation:** After adsorption, remove the inoculum and continue culturing the tissues at ALI. Re-apply the test compound apically at defined intervals (e.g., daily).
- **5. Outcome Measurement:**
  - **Viral Load:** At selected time points (e.g., 24, 48, 72 hours post-infection), wash the apical surface and collect the wash fluid. Quantify the viral titer via RT-qPCR or plaque assay [1].
  - **Tissue Integrity & Function:** Monitor tissue integrity by measuring the transepithelial electrical resistance (TEER) and cilia beating frequency. Assess tissue viability using assays like MTT or AlamarBlue [1].

The workflow for the 3D nasal tissue model is summarized below.



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## Proposed Mechanisms of Antiviral Action

The antiviral activity of azelastine is attributed to multiple mechanisms, which can be probed using the models above.

- **ACE2 Receptor Interaction:** Azelastine can bind to the human angiotensin-converting enzyme 2 (ACE2) receptor, potentially blocking the entry of SARS-CoV-2 into the host cell [4] [5].
- **Inhibition of Viral Protease:** Computational and kinetic studies suggest azelastine inhibits the SARS-CoV-2 main protease (Mpro or 3CLpro), a key enzyme for viral replication [4] [3].
- **Sigma-1 Receptor Modulation:** Azelastine may interact with the host's sigma-1 receptor, which is implicated in viral replication processes [6] [3].
- **ICAM-1 Suppression:** By inhibiting the upregulation of Intercellular Adhesion Molecule 1 (ICAM-1), azelastine may interfere with rhinovirus infection, as ICAM-1 is a major receptor for this virus family [6] [7].
- **Phospholipidosis Induction:** Azelastine may induce phospholipidosis, a modulation of lipid processing pathways within the cell that is critical for the replication of many viruses, including coronaviruses [8].

## Key Considerations for Protocol Design

- **Critical Parameters:** The **Multiplicity of Infection (MOI)**, timing of compound application (prophylactic vs. therapeutic), and **compound solubility** are critical factors that must be optimized for each new compound or virus strain.
- **Model Selection:** While immortalized cell lines (like Vero) are cost-effective for high-throughput screening, more complex models like **MucilAir** provide superior physiological relevance for translational predictions, as they contain fully differentiated human nasal epithelium [1] [2].
- **Data Interpretation:** Always correlate antiviral activity with cytotoxicity data to calculate a **Selective Index (SI = CC<sub>50</sub> / EC<sub>50</sub>)**. A high SI indicates a compound is effective at non-toxic concentrations.

I hope these detailed application notes and protocols provide a solid foundation for your research on azelastine and other antiviral compounds.

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